![molecular formula C18H19BO6 B13131140 (3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C12H15BO6. It is a boronic acid derivative, characterized by the presence of two ethoxycarbonyl groups attached to a biphenyl structure. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 3,5-bis(ethoxycarbonyl)biphenyl, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Lithiation: The brominated intermediate is then subjected to lithiation using n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF).
Borylation: The lithiated intermediate is reacted with a boron source, such as trimethyl borate or boron trifluoride etherate, to form the boronic acid derivative.
Industrial Production Methods
Industrial production of (3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: The ethoxycarbonyl groups can undergo esterification reactions with alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Solvents: Tetrahydrofuran (THF), methanol, and dichloromethane.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Esters: Formed through esterification of the ethoxycarbonyl groups.
科学研究应用
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, such as polymers and liquid crystals.
Biological Research: Investigated for its potential as a molecular probe in biological systems.
作用机制
The mechanism of action of (3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
相似化合物的比较
Similar Compounds
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid: Similar structure but with methoxycarbonyl groups instead of ethoxycarbonyl groups.
(3,5-Dimethylphenyl)boronic acid: Lacks the ethoxycarbonyl groups, resulting in different reactivity and applications.
Uniqueness
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both ethoxycarbonyl groups and the biphenyl structure, which confer specific reactivity and stability. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it provides high yields and selectivity.
属性
分子式 |
C18H19BO6 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC 名称 |
[4-[3,5-bis(ethoxycarbonyl)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C18H19BO6/c1-3-24-17(20)14-9-13(10-15(11-14)18(21)25-4-2)12-5-7-16(8-6-12)19(22)23/h5-11,22-23H,3-4H2,1-2H3 |
InChI 键 |
BOGBDORPFVDXSW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)OCC)C(=O)OCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


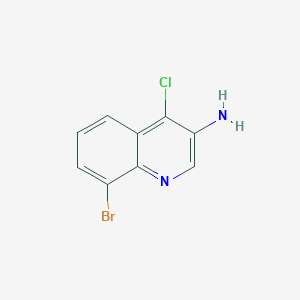
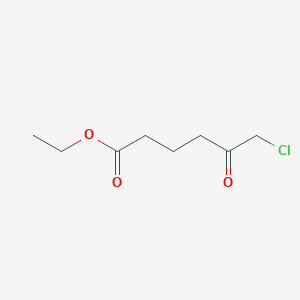
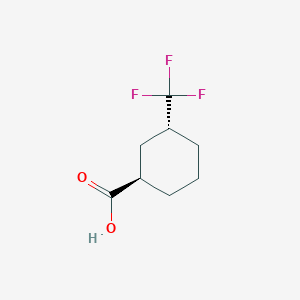
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde](/img/structure/B13131076.png)
![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)

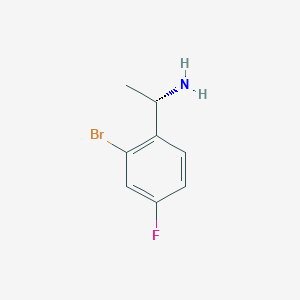

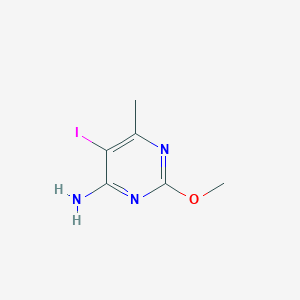

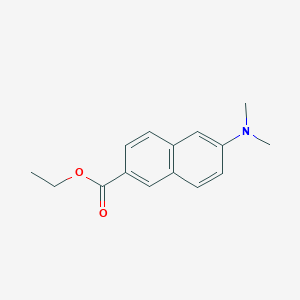
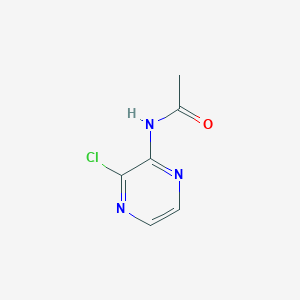
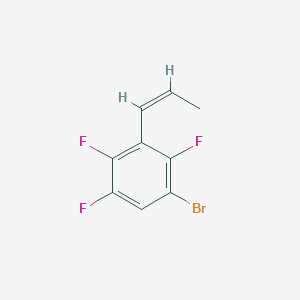
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
